1,3,5-Tris(4-aminophenyl)benzene 1,3,5-Tris(4-aminophenyl)benzene 1,3,5-tri(4-aminophenyl)benzene is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 118727-34-7
VCID: VC21274490
InChI: InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2
SMILES: C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Molecular Formula: C24H21N3
Molecular Weight: 351.4 g/mol

1,3,5-Tris(4-aminophenyl)benzene

CAS No.: 118727-34-7

Cat. No.: VC21274490

Molecular Formula: C24H21N3

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

1,3,5-Tris(4-aminophenyl)benzene - 118727-34-7

Specification

CAS No. 118727-34-7
Molecular Formula C24H21N3
Molecular Weight 351.4 g/mol
IUPAC Name 4-[3,5-bis(4-aminophenyl)phenyl]aniline
Standard InChI InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2
Standard InChI Key QHQSCKLPDVSEBJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Introduction

Chemical Identity and Structure

1,3,5-Tris(4-aminophenyl)benzene is identified by CAS number 118727-34-7 and possesses the molecular formula C24H21N3 with a molecular weight of 351.44/351.45 g/mol . According to the IUPAC nomenclature system, this compound is formally named 3',5'-bis(4-aminophenyl)-[1,1'-biphenyl]-4-amine . The molecule features a central benzene ring with three 4-aminophenyl groups attached at positions 1, 3, and 5, creating a structure with three-fold symmetry.

Several synonyms exist for this compound in the scientific literature:

  • 1,3,5-tri(4-aminophenyl)benzene

  • 4-[3,5-bis(4-aminophenyl)phenyl]aniline

  • 5'-(4-Aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine

  • [1,1':3',1''-Terphenyl]-4,4''-diamine, 5'-(4-aminophenyl)-

According to chemical classification systems, 1,3,5-Tris(4-aminophenyl)benzene is categorized as a member of the biphenyl family of compounds , reflecting its core structural elements.

Physical and Chemical Properties

The physical and chemical properties of 1,3,5-Tris(4-aminophenyl)benzene are crucial for understanding its behavior in various applications and synthesis contexts. Table 1 presents a comprehensive overview of these properties based on available data from scientific sources.

Table 1: Physical and Chemical Properties of 1,3,5-Tris(4-aminophenyl)benzene

PropertyValue
Physical state (20°C)Crystal-Powder
ColorPale Orange to Orange
Molecular weight351.44/351.45 g/mol
Melting point>200°C (in ethanol) / 165°C
Boiling point576.3±45.0 °C (Predicted)
Density1.203±0.06 g/cm³ (20°C, 760 Torr)
pKa4.94±0.10 (Predicted)
SolubilitySlightly soluble in acetonitrile and DMSO (improved with heating)
Recommended storageDark place, inert atmosphere, room temperature

The discrepancy in melting point values (>200°C vs. 165°C) reported by different sources merits attention and may be attributed to variations in sample purity, measurement techniques, or the presence of polymorphic forms . The limited solubility of this compound in common organic solvents represents an important consideration for synthetic procedures and purification methods.

Applications in Chemical Research

1,3,5-Tris(4-aminophenyl)benzene demonstrates significant utility in various domains of chemical research, leveraging its unique structural features and functional capabilities.

Catalytic Applications

One of the most notable applications of 1,3,5-Tris(4-aminophenyl)benzene is as a reagent for catalytic asymmetric synthesis of chiral covalent compounds . The compound's three-fold symmetry and amino functionalities create a distinctive chemical environment that can facilitate stereoselective transformations. These properties make it valuable in developing catalytic systems for producing optically pure compounds, which are particularly important in pharmaceutical and fine chemical industries.

Polymer Chemistry

As a trifunctional monomer, 1,3,5-Tris(4-aminophenyl)benzene plays a significant role in polymer synthesis . The presence of three amino groups enables its participation in various polymerization reactions, including:

  • Polyamide formation through condensation with dicarboxylic acids

  • Polyimide synthesis via reaction with dianhydrides

  • Polyurea production through reaction with diisocyanates

The resulting polymers typically exhibit excellent thermal stability, mechanical strength, and chemical resistance due to the rigid aromatic core structure of the monomer. These properties make TAPB-derived polymers suitable for high-performance applications in demanding environments.

Applications in Materials Science

The unique structural features of 1,3,5-Tris(4-aminophenyl)benzene make it an attractive component for various materials science applications, particularly in developing advanced materials with enhanced properties.

Advanced Polymer Materials

As a constituent of polymer materials, 1,3,5-Tris(4-aminophenyl)benzene contributes significantly to enhancing their strength and stability . The rigid triphenylbenzene core provides structural reinforcement, while the amino functionalities enable cross-linking and integration into complex polymer networks. This combination of properties makes TAPB-containing polymers particularly valuable for applications requiring high mechanical performance and thermal resistance.

Synthesis of Polyphenyl Compounds

1,3,5-Tris(4-aminophenyl)benzene serves as a valuable building block for synthesizing diverse polyphenyl compounds, including polyphenylene sulfides and polyphenylene oxides . These materials are characterized by excellent thermal stability, mechanical properties, and electrical insulation characteristics, making them suitable for applications in electronics, aerospace, and other high-performance fields.

Applications in Biochemistry and Pharmaceutical Research

Beyond materials science, 1,3,5-Tris(4-aminophenyl)benzene has been investigated for potential applications in biochemistry and pharmaceutical research, demonstrating its versatility across scientific disciplines.

Enzyme Inhibition Studies

Within pharmaceutical research, 1,3,5-Tris(4-aminophenyl)benzene has been scrutinized as a potential inhibitor of enzymes involved in cyclic AMP biosynthesis . This application could have significant implications for developing medications targeting specific cellular signaling pathways, potentially leading to novel therapeutic approaches for conditions involving dysregulated cAMP signaling, such as certain inflammatory disorders or cardiovascular diseases.

Biological Detection Systems

In biochemistry, the compound has been examined as a fluorescent probe for detecting biological molecules . The aromatic structure provides inherent fluorescence properties that can be utilized for sensing and imaging applications in biological systems. The three amino groups can also serve as attachment points for biomolecules or targeting moieties, enhancing the specificity and utility of such detection systems.

Current Research Trends and Future Directions

Research on 1,3,5-Tris(4-aminophenyl)benzene continues to evolve, with emerging applications and optimization of existing uses representing active areas of investigation.

Synthetic Methodology Advancements

Developing more efficient and sustainable synthetic routes to 1,3,5-Tris(4-aminophenyl)benzene represents an important research direction. Potential approaches may include:

  • Green chemistry methodologies with reduced environmental impact

  • One-pot synthesis procedures to improve efficiency and reduce waste

  • Catalytic processes to enhance selectivity and yield

These advancements would facilitate the more widespread use of this compound in various applications by reducing production costs and environmental footprint.

Novel Materials Development

The exploration of new material architectures based on 1,3,5-Tris(4-aminophenyl)benzene represents another promising research avenue. Potential developments include:

  • Designer polymers with precisely tailored properties for specific applications

  • Nanostructured materials with controlled morphology and enhanced performance

  • Hybrid materials combining organic and inorganic components for synergistic effects

These materials could find applications in emerging technologies such as advanced electronics, energy storage, and environmental remediation.

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